2-(2-Nitrobenzylthio)ethanamine
Description
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C9H12N2O2S/c10-5-6-14-7-8-3-1-2-4-9(8)11(12)13/h1-4H,5-7,10H2 |
InChI Key |
JCLNAXDNUXWOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Procedure Summary:
- Starting material: 2-nitrophenylacetonitrile
- Reagent: Borane-methylsulfide complex (BH3·Me2S)
- Solvent: Tetrahydrofuran (THF)
- Conditions:
- Addition of borane complex at 0 °C
- Reflux for 8 hours
- Quenching with methanol and further reflux for 1 hour
- Outcome: Quantitative yield of 2-(2-nitrophenyl)ethanamine, which can be isolated by solvent removal and drying under vacuum.
Reaction Scheme:
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-nitrophenylacetonitrile + BH3·Me2S | 0 °C, then reflux 8 h | Intermediate amine borane complex | - |
| 2 | Quench with methanol, reflux 1 h | Reflux, methanol | 2-(2-nitrophenyl)ethanamine | Quantitative (7.0 g from 6.8 g starting) |
- Aromatic protons: δ 7.90 (d, 1H), 7.50 (t, 1H), 7.40 (m, 2H)
- Aliphatic protons: δ 3.00 (s, 4H), 1.40 (br, 2H)
This amine intermediate can then be reacted with 2-nitrobenzylthiol or a suitable thiolating agent to yield this compound via nucleophilic substitution on the benzyl position.
Alternative Synthetic Routes and Related Compounds
Though direct preparation methods for this compound are limited in literature, related synthetic strategies for similar compounds provide insights:
Preparation of 2-nitrobenzyl derivatives:
Methods for preparing 2-nitrobenzaldehyde or 2-nitrotoluene derivatives are well-established, often involving nitration of toluene derivatives or oxidation of methyl groups.Synthesis of 2-thiophene ethylamine analogs:
Patent literature describes preparation of 2-thiophene ethylamine via bromination, Grignard formation, and subsequent amination. Similar halogenation and substitution strategies can be adapted for nitrobenzyl analogs.Nitration of phenylethylamine derivatives:
Controlled nitration of phenylethylamine to obtain nitro-substituted amines is reported, which can be further functionalized to thioethers.
Summary Table of Preparation Methods
Research Findings and Notes
- The borane reduction method provides a clean and efficient route to the amine intermediate with quantitative yields, making it suitable for scale-up synthesis.
- The nucleophilic substitution for thioether formation requires careful control of reaction conditions to avoid side reactions such as oxidation of thiols or over-alkylation.
- Purification typically involves solvent removal, recrystallization, or chromatographic techniques to achieve high purity.
- The choice of solvent and temperature critically influences the reaction rate and yield.
- Analytical characterization (NMR, MS) confirms the structure and purity of intermediates and final products.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(2-Nitrobenzylthio)ethanamine?
- Methodological Answer : Synthesis typically involves sequential steps:
- Nitration : Introduce the nitro group to the benzyl moiety via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Thioether Formation : React the nitrobenzyl bromide derivative with ethanethiol or a protected ethanamine-thiol intermediate in the presence of a base (e.g., K₂CO₃) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .
Q. What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene), methylene groups adjacent to sulfur (δ 2.8–3.5 ppm), and the ethanamine backbone (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ corresponds to the molecular formula (C₉H₁₂N₂O₂S). Fragmentation patterns confirm the nitrobenzylthio and ethanamine moieties .
- IR Spectroscopy : Peaks for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in a cool, dry place away from oxidizing agents. Store in amber glass bottles to prevent light-induced degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents on the benzyl group influence the compound’s reactivity and bioactivity?
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, affecting nucleophilic substitution reactions. Bulky substituents may hinder binding to biological targets .
- Case Study : In structurally similar compounds (e.g., 2-(4-Chloro-1H-indol-3-yl)ethanamine), chloro substituents increase binding affinity to serotonin receptors compared to methoxy groups .
Q. What strategies resolve contradictions in reported binding affinities across studies?
- Experimental Variables : Control buffer pH, temperature, and assay type (e.g., radioligand vs. fluorescence polarization). For example, discrepancies in serotonin receptor binding may arise from differences in cell-line expression systems .
- Structural Validation : Confirm ligand purity (>95% via HPLC) and stereochemistry (if applicable) to rule out impurities as confounding factors .
Q. How can regioselective nitration be optimized during synthesis?
- Directed Nitration : Use directing groups (e.g., sulfonic acid) to favor nitration at the ortho position. Alternatively, employ micellar catalysis (e.g., CTAB in H₂SO₄) to enhance selectivity .
- Computational Guidance : DFT calculations predict charge distribution and transition states to identify optimal reaction conditions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs). Validate with MD simulations to assess stability .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data to design derivatives with enhanced potency .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varied pH (1–13). Monitor degradation products via LC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation or conjugation pathways. Key metabolites may retain or lose activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
